
2-(4-propan-2-ylpiperazin-2-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-propan-2-ylpiperazin-2-yl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-propan-2-ylpiperazin-2-yl)-1H-benzimidazole typically involves the reaction of benzimidazole with 4-propan-2-ylpiperazine under specific conditions. The reaction may require the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-propan-2-ylpiperazin-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced benzimidazole derivatives.
Scientific Research Applications
2-(4-propan-2-ylpiperazin-2-yl)-1H-benzimidazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-propan-2-ylpiperazin-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperazinyl)pyrimidine: A piperazine-based derivative with similar structural features.
2-Piperazin-1-yl-1,3-benzothiazole: Another piperazine derivative with a benzimidazole-like structure.
1-(2-Pyrimidyl)piperazine: A piperazine derivative with a pyrimidine ring.
Uniqueness
2-(4-propan-2-ylpiperazin-2-yl)-1H-benzimidazole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole core with a piperazine moiety makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H20N4 |
|---|---|
Molecular Weight |
244.34 g/mol |
IUPAC Name |
2-(4-propan-2-ylpiperazin-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C14H20N4/c1-10(2)18-8-7-15-13(9-18)14-16-11-5-3-4-6-12(11)17-14/h3-6,10,13,15H,7-9H2,1-2H3,(H,16,17) |
InChI Key |
YELAIGQZNHBULU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCNC(C1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


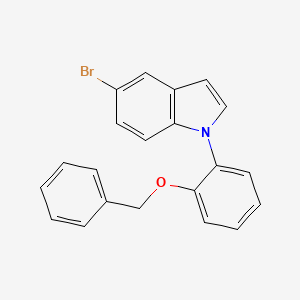

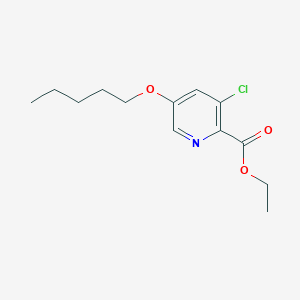
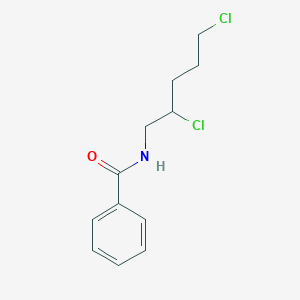
![N-(cyclopropylmethyl)-3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B13883380.png)
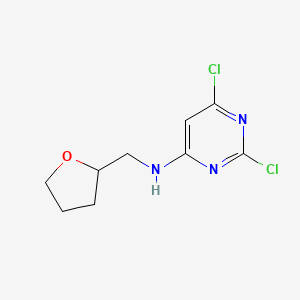
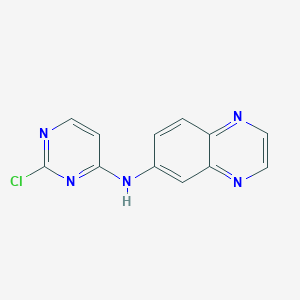
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride](/img/structure/B13883389.png)
![[2-(3-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13883397.png)

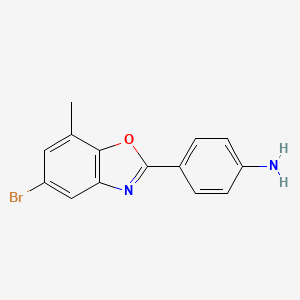
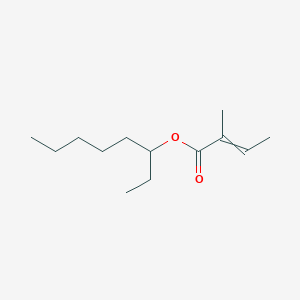
![4-[6-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13883427.png)

